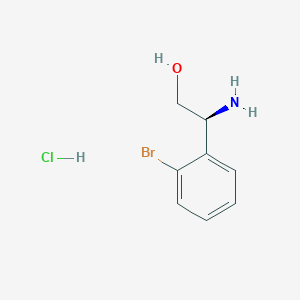

(S)-2-Amino-2-(2-bromophenyl)ethanol hydrochloride

Description

(S)-2-Amino-2-(2-bromophenyl)ethanol hydrochloride is a chiral amino alcohol derivative characterized by a 2-bromophenyl group attached to a stereogenic carbon in the ethanolamine backbone.

Key features include:

Properties

IUPAC Name |

(2S)-2-amino-2-(2-bromophenyl)ethanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO.ClH/c9-7-4-2-1-3-6(7)8(10)5-11;/h1-4,8,11H,5,10H2;1H/t8-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHWGMOICMCKSHB-DDWIOCJRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CO)N)Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)[C@@H](CO)N)Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(2-bromophenyl)ethanol hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 2-bromobenzaldehyde.

Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4).

Amination: The resulting alcohol is then subjected to amination using ammonia or an amine source under suitable conditions to introduce the amino group.

Resolution: The racemic mixture is resolved to obtain the (S)-enantiomer using chiral resolution techniques.

Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of industrial-scale reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(2-bromophenyl)ethanol hydrochloride can undergo various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to remove the bromine atom, yielding a phenyl ethanol derivative.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, or other oxidizing agents in acidic or basic conditions.

Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like sodium azide (NaN3), sodium thiolate (NaSR), or alkoxides (RO-) in polar solvents.

Major Products

Oxidation: 2-Amino-2-(2-bromophenyl)acetone or 2-Amino-2-(2-bromophenyl)acetic acid.

Reduction: 2-Amino-2-phenylethanol.

Substitution: 2-Amino-2-(2-substituted phenyl)ethanol derivatives.

Scientific Research Applications

(S)-2-Amino-2-(2-bromophenyl)ethanol hydrochloride has several scientific research applications:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

Medicine: It is investigated for its potential therapeutic effects, such as its role as a precursor in the synthesis of pharmaceutical agents.

Industry: The compound is used in the development of new materials and as an intermediate in the production of fine chemicals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(2-bromophenyl)ethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the bromophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Positional Isomers of Bromophenyl Derivatives

Variations in bromine substitution on the phenyl ring significantly alter physicochemical and biological properties.

Note: *Molecular weight inferred from analogous compounds.

Research Findings :

Halogen-Substituted Analogs

Replacing bromine with other halogens modulates electronic and steric properties.

Research Findings :

Functional Group Variations

Modifications to the ethanolamine backbone or salt form alter solubility and reactivity.

Research Findings :

- Solubility: Acetic acid derivatives (e.g., C₈H₉BrClNO₂) exhibit improved water solubility compared to ethanolamine analogs, favoring formulation in injectables .

- Hydrogen Bonding : Methoxy groups (e.g., 3-methoxyphenyl) enhance interactions with polar receptor sites .

Biological Activity

(S)-2-Amino-2-(2-bromophenyl)ethanol hydrochloride is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the presence of an amino group, a bromophenyl moiety, and a hydrochloride salt form. Its chemical structure can be represented as follows:

- Chemical Formula : CHBrClN

- Molecular Weight : 248.54 g/mol

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The amino group enables the formation of hydrogen bonds with active sites on proteins, while the bromophenyl group engages in hydrophobic interactions. These interactions can modulate enzymatic activity and receptor signaling pathways, leading to various biological effects.

Antimicrobial Activity

Numerous studies have indicated that this compound exhibits significant antimicrobial properties. The following table summarizes its Minimum Inhibitory Concentration (MIC) values against various bacterial strains:

| Microorganism | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.0195 |

| Bacillus mycoides | 0.0048 |

| Candida albicans | 0.039 |

| Staphylococcus aureus | 0.005 |

| Pseudomonas aeruginosa | 0.012 |

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Neurotransmitter Modulation

Research indicates that this compound may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation and anxiety disorders. This modulation could lead to therapeutic applications in treating mood disorders.

Case Studies

- Antimicrobial Efficacy : A study published in MDPI demonstrated that compounds similar to this compound showed potent activity against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 4.69 to 22.9 µM against various strains .

- Neuropharmacological Effects : Preliminary investigations have suggested that the compound may exhibit anxiolytic effects through its interaction with serotonin receptors, indicating potential use in treating anxiety disorders.

- Synthetic Applications : The compound has been utilized as a chiral building block in organic synthesis, facilitating the development of complex molecules with potential pharmaceutical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.